2-Chloroethyl 4-(trichloromethyl)benzoate
Description
Contextualization within Organochlorine Chemistry Research
Organochlorine compounds are organic molecules containing at least one carbon-chlorine bond. wikipedia.org This class of chemicals is exceptionally broad, encompassing substances with a vast range of structures, physical properties, and chemical reactivities. wikipedia.orgeurochlor.org Many organochlorine compounds have been identified from natural sources, including bacteria and plants, while a large number are synthetically produced for various applications. wikipedia.org
The defining feature of these compounds is the carbon-chlorine bond, which is typically strong and stable, contributing to the persistence of many organochlorides. bibalex.org 2-Chloroethyl 4-(trichloromethyl)benzoate is a noteworthy example within this family as it contains two distinct types of C-Cl bonds: one on the aliphatic 2-chloroethyl chain and three on the benzylic trichloromethyl group. This structural arrangement suggests a complex reactivity profile, making it a subject of interest in the study of polyhalogenated organic molecules. The field of organochlorine chemistry investigates the synthesis, properties, and applications of these compounds, which are important as solvents, intermediates, and functional materials. wikipedia.org
Significance in Contemporary Synthetic Methodologies
While specific research detailing the synthetic applications of this compound is not extensively documented, its structural components suggest significant potential in modern synthetic strategies. The trichloromethyl group, in particular, is a versatile functional group in organic synthesis. Compounds containing the -CCl₃ group are valuable precursors for various chemical transformations. researchgate.net For instance, the trichloromethyl group can be converted into other functional groups, and its strong electron-withdrawing nature can influence the reactivity of the aromatic ring to which it is attached.
Recent research has highlighted the use of trichloromethyl-containing compounds in radical-initiated cyclizations and as precursors for generating dichloromethyl radicals. researchgate.net The ester linkage provides a site for hydrolysis to yield 4-(trichloromethyl)benzoic acid, a potentially useful building block. Furthermore, the 2-chloroethyl ester portion of the molecule can participate in substitution reactions, allowing for the introduction of other functional groups or the tethering of the molecule to a larger scaffold. The synthesis of chloroethyl benzoates can be achieved from carboxylic acids and 1,2-dichloroethane, indicating the accessibility of this structural motif for use in broader synthetic campaigns. rsc.org The combination of these reactive sites within a single molecule positions this compound as a potentially valuable intermediate for constructing more complex molecular architectures.
Historical Development of Related Chemical Scaffolds in Academic Inquiry
The study of chemical structures related to this compound is rooted in the historical progression of organic synthesis. The intensive production and investigation of organochlorine compounds began in the 1930s, leading to a wide array of molecules with diverse applications. proyectoinma.org The development of ester synthesis is a cornerstone of organic chemistry, with foundational work on base-mediated ester condensations dating back to the 19th century, such as the reaction explored by Ludwig Claisen in 1887.
The systematic documentation and verification of synthetic procedures for specific chemical scaffolds gained momentum with publications like Organic Syntheses. For example, a reliable method for synthesizing 2-chloroethyl benzoate (B1203000) was published in this series in 1963, demonstrating that the chloroethyl ester scaffold has been an accessible part of the synthetic chemist's toolkit for decades. chemsynthesis.com The development of methods to create carbon-chlorine bonds, particularly on aromatic rings and benzylic positions, has been a continuous area of academic and industrial research. The synthesis of chloromethyl benzoic acid derivatives, for instance, has been explored to avoid the use of hazardous reagents and improve selectivity, reflecting the ongoing refinement of synthetic methods for these important chemical intermediates. google.com This historical context underscores the foundational work that enables the design and potential synthesis of complex, polyfunctionalized molecules like this compound.
Structure
3D Structure
Properties
CAS No. |
63980-12-1 |
|---|---|
Molecular Formula |
C10H8Cl4O2 |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
2-chloroethyl 4-(trichloromethyl)benzoate |
InChI |
InChI=1S/C10H8Cl4O2/c11-5-6-16-9(15)7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
FYQVQCVGCOEMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Chloroethyl 4 Trichloromethyl Benzoate
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.
The most logical and strategic disconnection in the target molecule, 2-Chloroethyl 4-(trichloromethyl)benzoate, is at the ester functional group. An ester is typically formed from a carboxylic acid and an alcohol. Therefore, a C-O bond disconnection reveals the two primary precursors:
An acyl cation synthon , which corresponds to the reagent 4-(trichloromethyl)benzoic acid or its more reactive derivative, 4-(trichloromethyl)benzoyl chloride.
An alkoxy anion synthon , which points to 2-Chloroethanol (B45725) as the requisite alcohol.
This primary disconnection simplifies the synthetic challenge into the acquisition or preparation of these two key intermediates.
The synthesis of the aromatic precursor, 4-(trichloromethyl)benzoic acid, is a critical step. The trichloromethyl group (-CCl₃) is a powerful electron-withdrawing group that is typically installed via exhaustive chlorination of a methyl group.
The most common and industrially viable method for creating a benzotrichloride (B165768) is the free-radical photochlorination of the corresponding toluene (B28343) derivative. google.com In this case, the logical starting material would be 4-methylbenzoic acid (p-toluic acid). The synthesis proceeds by bubbling chlorine gas through the molten or dissolved starting material under UV irradiation.
Reaction: 4-Methylbenzoic Acid + 3 Cl₂ (in excess) --(UV light)--> 4-(Trichloromethyl)benzoic Acid + 3 HCl
Key considerations for this step include preventing chlorination of the aromatic ring, which can be a competing side reaction. google.com Reaction conditions, such as temperature and the exclusion of Lewis acid catalysts, are controlled to favor side-chain halogenation over electrophilic aromatic substitution. google.com
The second precursor, 2-Chloroethanol (also known as ethylene (B1197577) chlorohydrin), is a readily available industrial chemical. Its integration into the final molecule occurs during the esterification step, where it acts as the nucleophile. A common preparation method for 2-chloroethanol involves the reaction of ethylene oxide with hydrogen chloride.
While 2-chloroethanol is the direct precursor for the ester, alternative strategies could involve using ethylene oxide in the presence of 4-(trichloromethyl)benzoyl chloride. However, the direct use of 2-chloroethanol in an esterification reaction is the more straightforward and commonly employed route.
Direct Esterification Approaches
With the precursors identified, the forward synthesis focuses on efficiently forming the ester bond. Direct esterification, particularly the Fischer-Speier method, is a fundamental approach.
The direct condensation of 4-(trichloromethyl)benzoic acid with 2-chloroethanol is an equilibrium-limited process. To drive the reaction toward the product, this compound, the water formed as a byproduct must be removed, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.
The reaction is generally performed by heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst. The presence of the electron-withdrawing trichloromethyl group can decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the rate of protonation and subsequent esterification compared to benzoic acid itself. Therefore, an efficient catalyst system is crucial.
A variety of catalysts can be employed to accelerate the esterification of substituted benzoic acids. The choice of catalyst depends on factors such as reaction conditions, desired yield, and ease of separation. nih.gov
Brønsted Acids: Conventional catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA). google.comresearchgate.net These are effective but can be corrosive and difficult to separate from the reaction mixture.
Lewis Acids and Metal-Based Catalysts: Metal-based catalysts, including compounds of tin, titanium, or zirconium, are effective at higher temperatures (often above 180°C). google.com They offer an alternative to protonic acids and can be highly active.
Solid Acid Catalysts: To simplify purification and minimize waste, heterogeneous solid acid catalysts are increasingly used. These materials, such as modified montmorillonite (B579905) K10 clay, are easily filtered from the reaction mixture. epa.govijstr.org For example, montmorillonite K10 activated with orthophosphoric acid has been shown to be an effective catalyst for the esterification of various substituted benzoic acids under solvent-free conditions. ijstr.org
Other Novel Systems: Research has explored other catalytic systems, including N-halosuccinimides like N-bromosuccinimide (NBS), which can efficiently catalyze the direct esterification of aryl carboxylic acids under mild, metal-free conditions. nih.gov Deep eutectic solvents (DES) have also been used as dual solvent-catalysts, demonstrating high catalytic activity and simple product separation. dergipark.org.tr
The following table summarizes various catalyst systems used for the esterification of benzoic acid and its derivatives, providing insight into potential conditions for the synthesis of the target compound.
| Catalyst System | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Methanol | 70 | 1-20 | Up to 100% | nih.gov |
| Phosphoric Acid-Modified Montmorillonite K10 | Methanol | Reflux | 5 | ~95% (for Benzoic Acid) | epa.govijstr.org |
| Tin(II) Compound | C9/C13 Alcohols | 160-250 | Not Specified | High Purity | google.com |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | Not Specified | 88.3% | dergipark.org.tr |
| Sulfuric Acid | Methanol | Not Specified | Not Specified | High Yield | researchgate.net |
Reaction of 4-(trichloromethyl)benzoic Acid with 2-Chloroethanol
Solvent Effects on Reaction Yield and Selectivity
In the context of Fischer-Speier esterification, where 4-(trichloromethyl)benzoic acid would be reacted with 2-chloroethanol in the presence of an acid catalyst, the choice of solvent plays a critical role in reaction kinetics and equilibrium position. While in many esterifications an excess of the alcohol reactant can serve as the solvent, the use of a co-solvent can be advantageous. masterorganicchemistry.com
The polarity of the solvent can influence the solubility of the reactants and stabilize the transition states of the reaction. For the esterification of substituted benzoic acids, a range of solvents can be employed. Non-polar aprotic solvents, such as toluene or benzene (B151609), are often used, particularly in conjunction with a Dean-Stark apparatus for water removal. masterorganicchemistry.com Polar aprotic solvents may also be utilized; however, their effect on the reaction rate and equilibrium must be considered. ijstr.org Solvent-free conditions are also a possibility, which can offer environmental benefits and potentially higher reaction rates due to increased reactant concentration. ijstr.orgepa.gov
The impact of the solvent on the esterification of a substituted benzoic acid is illustrated in the hypothetical data below, which shows how reaction yield might vary with different solvent choices under otherwise identical conditions.
| Solvent | Dielectric Constant (approx.) | Hypothetical Yield (%) |
| Toluene | 2.4 | 85 |
| Dioxane | 2.2 | 80 |
| Acetonitrile (B52724) | 37.5 | 70 |
| No Solvent | N/A | 90 |
This is a hypothetical data table illustrating potential solvent effects based on general principles of esterification.
Water Removal Strategies and Equilibrium Shift
Fischer-Speier esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby limiting the yield of the ester. masterorganicchemistry.com To achieve high conversion to this compound from its parent acid and alcohol, effective water removal is crucial. ausetute.com.auumass.edu
Several strategies can be employed to mitigate the effects of water and drive the reaction toward the product side:
Azeotropic Distillation: This is a common and effective method where a solvent that forms an azeotrope with water, such as toluene or benzene, is used. The water-azeotrope is distilled off as it forms, physically removing water from the reaction mixture. A Dean-Stark apparatus is typically used for this purpose. masterorganicchemistry.comumass.edu
Dehydrating Agents: A strong dehydrating agent, such as concentrated sulfuric acid, can be used. Besides acting as a catalyst, it sequesters the water formed during the reaction. ausetute.com.auscienceready.com.au However, this can sometimes lead to side reactions or purification challenges.
Molecular Sieves: These are porous materials that can selectively adsorb water from the reaction mixture, thereby shifting the equilibrium. researchgate.net
Reactive Stripping: In this technique, a stream of inert gas is passed through the reaction mixture to carry away the water vapor. researchgate.net
The choice of water removal strategy can significantly impact the final yield of the ester.
Acyl Halide-Based Synthesis
An alternative and often more efficient route to synthesizing esters, which avoids the equilibrium limitations of Fischer esterification, is the use of an acyl halide. This method is generally faster and proceeds to completion. nih.gov
Utilization of 4-(trichloromethyl)benzoyl Chloride
For the synthesis of this compound, the corresponding acyl chloride, 4-(trichloromethyl)benzoyl chloride, serves as a highly reactive starting material. synzeal.comchemicalbook.comaxios-research.com This compound can be synthesized from 4-(trichloromethyl)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comsynzeal.com
The reaction of 4-(trichloromethyl)benzoyl chloride with 2-chloroethanol is a direct and typically high-yielding route to the desired ester. The reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. This reaction is generally irreversible as the hydrogen chloride gas byproduct escapes the reaction mixture. nih.gov
The reaction is often carried out in an inert solvent, and sometimes a weak, non-nucleophilic base is added to neutralize the HCl produced.
To facilitate the reaction and neutralize the generated HCl, a base is often added. This prevents the protonation of the alcohol, which would reduce its nucleophilicity. Common bases used in this context include pyridine (B92270) or triethylamine. nih.govnih.gov The base reacts with the HCl to form a salt, driving the reaction to completion. This is a variation of the Schotten-Baumann reaction. google.com
The general mechanism involves the alcohol attacking the acyl chloride, followed by deprotonation by the base to yield the ester. The choice of base and reaction conditions can be optimized to maximize the yield and purity of the final product.
| Base Catalyst | Solvent | Hypothetical Reaction Time (hours) | Hypothetical Yield (%) |
| Pyridine | Dichloromethane | 2 | 95 |
| Triethylamine | Tetrahydrofuran | 3 | 92 |
| None | Toluene | 8 | 75 |
This is a hypothetical data table illustrating the effect of a base catalyst on the reaction of an acyl chloride with an alcohol.
Alternative Synthetic Pathways
While the Fischer esterification and acyl halide routes are the most common, other synthetic strategies could potentially be employed for the preparation of this compound. One such method is transesterification, where a different ester of 4-(trichloromethyl)benzoic acid (e.g., the methyl or ethyl ester) is reacted with 2-chloroethanol in the presence of an acid or base catalyst. The equilibrium in this reaction would need to be shifted, for instance, by removing the more volatile alcohol byproduct.
Another potential route could involve Mitsunobu reaction conditions, where 4-(trichloromethyl)benzoic acid is reacted with 2-chloroethanol in the presence of a phosphine (B1218219) reagent like triphenylphosphine (B44618) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). This method is known for its mild conditions but can be less atom-economical.
Finally, enzymatic synthesis using lipases could be considered as a green chemistry approach. Lipases can catalyze ester formation, often with high selectivity and under mild conditions, although reaction times can be longer.
Development of Novel Chlorination Strategies for Benzoate (B1203000) Precursors
The synthesis of the crucial intermediate, 4-(trichloromethyl)benzoic acid, hinges on the exhaustive chlorination of the methyl group of a suitable precursor, such as 4-methylbenzoic acid (p-toluic acid). This transformation is typically achieved through free-radical chlorination.
Research into chlorination strategies focuses on reagents that allow for controlled and efficient reaction under laboratory conditions. The reaction involves the homolytic cleavage of a chlorine source, generating chlorine radicals that sequentially replace the hydrogen atoms of the methyl group.
Key Chlorination Approaches:
Elementary Chlorine (Cl₂): The direct use of chlorine gas, often initiated by UV light, is a traditional method. The reaction proceeds stepwise through dichloromethyl and trichloromethyl intermediates. Careful control of stoichiometry and reaction time is crucial to achieve exhaustive chlorination and prevent unwanted side reactions on the aromatic ring.
Sulfuryl Chloride (SO₂Cl₂): In the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, sulfuryl chloride serves as an effective source of chlorine radicals. This method is often preferred in a laboratory setting due to the easier handling of a liquid reagent compared to a gas.
N-Chlorosuccinimide (NCS): NCS is another common reagent for radical chlorination, particularly when milder conditions are required. It is often used in conjunction with a radical initiator and a suitable solvent like carbon tetrachloride.
The general mechanism for the free-radical chlorination of 4-methylbenzoic acid to 4-(trichloromethyl)benzoic acid can be summarized in three stages: initiation, propagation, and termination.
Table 1: Comparison of Chlorination Reagents for Benzoate Precursors
| Reagent | Initiator | Typical Conditions | Advantages | Disadvantages |
| Chlorine (Cl₂) | UV light | Inert solvent, elevated temp. | Cost-effective for large scale | Gaseous, requires specialized equipment |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN, Benzoyl Peroxide | Inert solvent (e.g., CCl₄), reflux | Liquid, easier to handle | Corrosive byproducts (SO₂, HCl) |
| N-Chlorosuccinimide (NCS) | AIBN, Benzoyl Peroxide | Inert solvent, reflux | Solid, mild, selective | Higher cost, byproduct removal |
Functional Group Interconversions on Related Substrates
The pivotal step in the synthesis of the target compound is the esterification of 4-(trichloromethyl)benzoic acid with 2-chloroethanol. This functional group interconversion can be accomplished through several established methodologies, each with its own merits regarding reaction conditions, substrate scope, and yield. The presence of the bulky and electron-withdrawing trichloromethyl group can influence the reactivity of the carboxylic acid, making the choice of esterification method critical.
Common Esterification Methods:
Fischer-Speier Esterification: This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol. organic-chemistry.org Typically, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used with an excess of the alcohol to drive the equilibrium towards the ester product. organic-chemistry.orgtcu.edu For the synthesis of this compound, this would involve heating the two reactants in the presence of an acid catalyst, often with azeotropic removal of water.
Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under mild, often room-temperature, conditions. wikipedia.orgorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification. commonorganicchemistry.com The reaction forms a stable dicyclohexylurea (DCU) byproduct that precipitates from the reaction mixture. wikipedia.org
Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of a carboxylic acid with a primary or secondary alcohol under mild, neutral conditions. thieme-connect.com It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org The reaction is known for its high yield and stereospecificity (inversion of configuration at the alcohol center, though not relevant for 2-chloroethanol). thieme-connect.com
Table 2: Comparative Analysis of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or TsOH catalyst, excess alcohol | Reflux | Simple reagents, inexpensive | Harsh acidic conditions, requires high temp., equilibrium limited |
| Steglich | DCC or EDC, DMAP | Room temperature, aprotic solvent | Mild conditions, high yield nih.gov | Stoichiometric byproduct (urea) removal can be difficult |
| Mitsunobu | PPh₃, DEAD or DIAD | 0 °C to room temp., aprotic solvent | Very mild, neutral conditions, high yield | Expensive reagents, stoichiometric byproducts (phosphine oxide, hydrazine) |
Optimization of Synthetic Parameters for Research Scale
For the successful laboratory-scale synthesis of this compound, the optimization of key reaction parameters is essential to maximize yield and purity.
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical parameter that directly influences the rate of both the chlorination and esterification steps.
Chlorination: Free-radical chlorination is an exothermic process that requires an initial input of energy (heat or light) for initiation. Once started, the reaction temperature must be controlled to maintain a steady rate and prevent runaway reactions or undesirable side reactions. The optimal temperature is typically near the boiling point of the solvent to ensure efficient radical propagation.
Esterification: In Fischer esterification, higher temperatures increase the reaction rate and help in the removal of water, shifting the equilibrium toward the product. dergipark.org.tr However, excessively high temperatures can lead to decomposition of reactants or products. For Steglich and Mitsunobu reactions, which are often run at or below room temperature, temperature control is important to prevent side reactions. For instance, in the Steglich esterification, a side-reaction involving the rearrangement of the O-acylisourea intermediate can occur at higher temperatures, reducing the yield. wikipedia.org
Pressure is generally maintained at atmospheric levels for these reactions in a research setting. However, vacuum can be applied during purification steps, such as solvent removal or distillation.
Stoichiometric Ratio Effects on Product Formation
The molar ratio of reactants is a key factor in controlling the outcome of the synthesis.
Chlorination: To achieve the desired trichloromethyl group, a stoichiometric excess of the chlorinating agent (at least 3 equivalents) relative to the 4-methylbenzoic acid is required. Using a significant excess can drive the reaction to completion but may also increase the risk of over-chlorination on the aromatic ring.
Esterification:
In Fischer esterification , using one reactant in large excess (typically the more accessible and easily removable one, like 2-chloroethanol) is a common strategy to shift the chemical equilibrium in favor of the product, according to Le Châtelier's principle. tcu.edu
In Steglich and Mitsunobu reactions , the reactants are typically used in near-stoichiometric amounts (e.g., 1 to 1.2 equivalents). The use of a slight excess of the alcohol and coupling reagents can help ensure the complete consumption of the more valuable carboxylic acid precursor.
Purification Techniques for Academic Synthesis
After the reaction is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, catalysts, and byproducts.
Work-up: The initial purification often involves an aqueous work-up. This may include washing the organic reaction mixture with water, brine, or dilute acidic/basic solutions to remove water-soluble impurities.
Recrystallization: This is a primary technique for purifying solid compounds. The crude this compound would be dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. The crude product is loaded onto a column of silica gel and eluted with a suitable solvent system. The components of the mixture separate based on their differing polarities, allowing for the isolation of the pure ester.
Distillation: While the final product is likely a solid, distillation under reduced pressure (vacuum distillation) could be used to purify liquid starting materials like 2-chloroethanol or liquid byproducts if necessary.
The choice of purification method will depend on the physical state of the product and the nature of the impurities present. A combination of these techniques is often employed to achieve high purity.
Chemical Reactivity and Transformation Studies of 2 Chloroethyl 4 Trichloromethyl Benzoate
Reactivity of the Ester Functional Group
The ester functional group is a primary site of chemical reactivity in 2-Chloroethyl 4-(trichloromethyl)benzoate. Its carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, leading to substitution reactions where the 2-chloroethoxy group is displaced. The presence of the strongly electron-withdrawing trichloromethyl group at the para-position of the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophiles compared to unsubstituted benzoate (B1203000) esters.
Transesterification Reactions with Various Alcohols for Derivatization
Transesterification is a fundamental reaction of esters, involving the exchange of the alcohol moiety. For this compound, this process allows for the synthesis of a variety of other esters of 4-(trichloromethyl)benzoic acid by reacting it with different alcohols in the presence of an acid or base catalyst. ucla.eduresearchgate.net The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is often used in large excess or the displaced alcohol (2-chloroethanol) is removed from the reaction mixture. ucla.edu
Common catalysts for transesterification include strong acids like sulfuric acid and p-toluenesulfonic acid, or bases such as sodium alkoxides. rsc.orgresearchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Given the enhanced reactivity due to the -CCl₃ group, these reactions are expected to proceed under relatively mild conditions.
| Reactant Alcohol | Catalyst | Typical Conditions | Product | Anticipated Yield |
| Methanol | H₂SO₄ (cat.) | Reflux in excess methanol | Methyl 4-(trichloromethyl)benzoate | High |
| Ethanol | NaOEt (cat.) | Reflux in excess ethanol | Ethyl 4-(trichloromethyl)benzoate | High |
| Isopropanol | H₂SO₄ (cat.) | Reflux in excess isopropanol | Isopropyl 4-(trichloromethyl)benzoate | Moderate to High |
| Benzyl Alcohol | Titanate (cat.) | Heating with removal of 2-chloroethanol (B45725) | Benzyl 4-(trichloromethyl)benzoate | High |
Amidation Reactions for Structural Analogues
Amidation, or aminolysis, is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. libretexts.org This reaction typically requires more forcing conditions than hydrolysis or transesterification because amines are generally weaker nucleophiles than hydroxide (B78521) or alkoxide ions. However, the reaction can be facilitated by heating or by using a catalyst. google.com The reaction of this compound with an amine would yield N-substituted 4-(trichloromethyl)benzamides and 2-chloroethanol. organic-chemistry.orgrsc.org The enhanced electrophilicity of the carbonyl carbon in the target molecule should facilitate this transformation.
| Amine Reagent | Catalyst/Conditions | Product | Anticipated Yield | | :--- | :--- | :--- | :--- | :--- | | Ammonia (NH₃) | Heating under pressure | 4-(Trichloromethyl)benzamide | Good | | Aniline | t-BuOK, DMSO | N-Phenyl-4-(trichloromethyl)benzamide | High | | Diethylamine | Heating | N,N-Diethyl-4-(trichloromethyl)benzamide | Moderate to Good | | Piperidine | t-BuOK, DMSO | (4-(Trichloromethyl)phenyl)(piperdin-1-yl)methanone | High rsc.org |
Reduction of the Ester to Alcohol or Aldehyde
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. In this case, this compound would be reduced to (4-(trichloromethyl)phenyl)methanol and 2-chloroethanol. The reaction proceeds via a nucleophilic acyl substitution by a hydride ion, followed by a nucleophilic addition to the intermediate aldehyde.
Reduction to Aldehyde: Partial reduction to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.orgyoutube.com This reaction would yield 4-(trichloromethyl)benzaldehyde.
| Reducing Agent | Typical Conditions | Product | Anticipated Yield | | :--- | :--- | :--- | :--- | :--- | | Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Et₂O, 2. H₃O⁺ workup | (4-(Trichloromethyl)phenyl)methanol | High | | Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343) or CH₂Cl₂, -78 °C | 4-(Trichloromethyl)benzaldehyde | Good youtube.comsciencemadness.org |
Reactions Involving the Trichloromethyl (–CCl₃) Group
The trichloromethyl group is a robust functional group, but it can undergo specific transformations under certain conditions. Its strong electron-withdrawing nature also influences the reactivity of the rest of the molecule.
Nucleophilic Substitution Reactions at the Carbonyl Carbon
As discussed in section 3.1, the ester functional group undergoes nucleophilic acyl substitution. The role of the trichloromethyl (–CCl₃) group in these reactions is primarily electronic. As a powerful electron-withdrawing group, it significantly increases the partial positive charge on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This enhanced electrophilicity makes the ester more susceptible to attack by nucleophiles. Consequently, reactions like hydrolysis, transesterification, and amidation are generally faster and may occur under milder conditions compared to benzoates with electron-donating or less strongly withdrawing substituents. rsc.org The reaction proceeds via a tetrahedral intermediate, and the rate-determining step is typically the nucleophilic attack. libretexts.orguomustansiriyah.edu.iq
Transformations to Other Halogenated or Non-Halogenated Methyl Groups
The trichloromethyl group itself can be chemically transformed, providing a route to other important functional groups.
Hydrolysis to a Carboxylic Acid: Under strongly acidic conditions, such as with fuming sulfuric acid, the trichloromethyl group can be hydrolyzed to a carboxylic acid group. organic-chemistry.orgnih.gov This would convert this compound into 4-((2-chloroethoxy)carbonyl)benzoic acid. This reaction is particularly useful for synthesizing carboxylic acids from trifluoromethylated or trichloromethylated precursors. nih.gov
Conversion to a Trifluoromethyl Group (–CF₃): A common and valuable transformation is the conversion of a trichloromethyl group to a trifluoromethyl group. This is typically achieved through a halogen exchange (halex) reaction using reagents like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) (the Swarts reaction). wikipedia.orgwikipedia.org This reaction would produce 2-Chloroethyl 4-(trifluoromethyl)benzoate, a compound with significantly different electronic and physical properties, as the –CF₃ group is also strongly electron-withdrawing but more lipophilic. beilstein-journals.orgnih.gov
| Reagent(s) | Typical Conditions | Product Functional Group | Resulting Compound |
| Fuming H₂SO₄ / H₃BO₃ | Heating | Carboxylic Acid (–COOH) | 4-((2-chloroethoxy)carbonyl)benzoic acid |
| SbF₃ / SbCl₅ (cat.) | Heating | Trifluoromethyl (–CF₃) | 2-Chloroethyl 4-(trifluoromethyl)benzoate |
Radical Reactions Involving the Trichloromethyl Moiety
The trichloromethyl (–CCl₃) group is known to participate in radical reactions, typically initiated by heat or light. The relative weakness of the C-Cl bond compared to a C-H bond makes it susceptible to homolytic cleavage, forming a trichloromethyl radical (•CCl₃). This reactivity is the basis for its involvement in various radical-mediated transformations.
One common pathway is the initiation of radical chain reactions. For instance, in the presence of a radical initiator like AIBN (Azobisisobutyronitrile) and a hydrogen-atom donor such as tributyltin hydride (Bu₃SnH), the trichloromethyl group can be reduced to a dichloromethyl group. The process is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). This radical can then abstract a chlorine atom from the trichloromethyl group, leading to the formation of a dichloromethyl radical on the benzoate ring, which subsequently abstracts a hydrogen atom from another molecule of Bu₃SnH to complete the cycle.
These radical intermediates can also participate in addition reactions to alkenes, a process known as the Kharasch addition. While specific studies on this compound are not available, the general mechanism involves the addition of the •CCl₃ radical to a double bond, forming a new carbon-carbon bond and a new radical species that can propagate the chain.
The following table summarizes potential radical reactions involving the trichloromethyl group based on known chemistry of similar compounds.
| Reaction Type | Initiator/Reagent | Intermediate Species | Potential Product |
| Radical Reduction | AIBN, Bu₃SnH | •CCl₂-Ar-CO₂-CH₂CH₂Cl | 2-Chloroethyl 4-(dichloromethyl)benzoate |
| Radical Addition | Peroxide, Alkene (R-CH=CH₂) | •CCl₂-Ar-CO₂-CH₂CH₂Cl | 2-Chloroethyl 4-(3,3,3-trichloro-1-propyl)benzoate derivative |
Note: The products listed are hypothetical and based on the expected reactivity of the trichloromethyl group.
Dehydrochlorination Pathways
Dehydrochlorination is a chemical reaction that involves the elimination of a hydrogen chloride (HCl) molecule from a substrate. In the context of this compound, this could theoretically occur at the 2-chloroethyl moiety. However, for a standard E1 or E2 elimination reaction to proceed, a hydrogen atom on the carbon adjacent to the chlorine-bearing carbon (the β-carbon) is typically required. In the 2-chloroethyl group (–CH₂CH₂Cl), the carbon atom bonded to the ester oxygen lacks a hydrogen atom directly attached to it that is in a suitable position for elimination with the chlorine.
A more plausible dehydrochlorination scenario for this molecule would involve the trichloromethyl group under strongly basic conditions. The presence of three electron-withdrawing chlorine atoms can acidify the hydrogen atom if one were present on the same carbon. However, the trichloromethyl group lacks a hydrogen atom, making a direct dehydrochlorination from this group impossible.
An alternative pathway could involve a base-induced elimination if there were abstractable protons on the aromatic ring, but this is generally less favorable than reactions at the alkyl halide. Given the structure of this compound, significant dehydrochlorination under typical conditions is not a primary expected reaction pathway for either the trichloromethyl or the 2-chloroethyl group. More likely, nucleophilic substitution at the 2-chloroethyl group or reactions involving the trichloromethyl radical will predominate.
Reactivity of the 2-Chloroethyl (–CH₂CH₂Cl) Moiety
The 2-chloroethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 pathway, although for a primary alkyl halide like this, the Sₙ2 mechanism is generally favored.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)
The Sₙ2 (bimolecular nucleophilic substitution) pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine. This results in an inversion of stereochemistry if the carbon were chiral (which it is not in this case) and a single transition state. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.
The Sₙ1 (unimolecular nucleophilic substitution) pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is more common for tertiary alkyl halides and is favored by polar protic solvents. For the primary carbocation that would be formed from the 2-chloroethyl group, this pathway is highly unfavorable due to the instability of the intermediate.
Therefore, for this compound, nucleophilic substitution at the 2-chloroethyl moiety is expected to proceed predominantly via the Sₙ2 mechanism.
Oxygen nucleophiles, such as hydroxide (OH⁻) or alkoxides (RO⁻), can readily displace the chloride in the 2-chloroethyl group. For example, reaction with sodium hydroxide would lead to the formation of the corresponding alcohol, 2-hydroxyethyl 4-(trichloromethyl)benzoate.
The general reaction is as follows: 4-(CCl₃)C₆H₄COOCH₂CH₂Cl + OH⁻ → 4-(CCl₃)C₆H₄COOCH₂CH₂OH + Cl⁻
Nitrogen-containing nucleophiles, such as ammonia (NH₃) and primary or secondary amines (RNH₂ or R₂NH), are effective in displacing the chloride from the 2-chloroethyl group. These reactions lead to the formation of the corresponding amino-substituted products. For instance, reaction with ammonia would yield 2-aminoethyl 4-(trichloromethyl)benzoate.
The general reaction with a primary amine is: 4-(CCl₃)C₆H₄COOCH₂CH₂Cl + RNH₂ → 4-(CCl₃)C₆H₄COOCH₂CH₂NHR + HCl
Sulfur nucleophiles, such as thiols (RSH) or their conjugate bases, thiolates (RS⁻), are particularly strong nucleophiles and react readily with primary alkyl halides. The reaction of this compound with a thiol would result in the formation of a thioether.
The general reaction with a thiolate is: 4-(CCl₃)C₆H₄COOCH₂CH₂Cl + RS⁻ → 4-(CCl₃)C₆H₄COOCH₂CH₂SR + Cl⁻
The following table provides a summary of the expected nucleophilic substitution reactions at the 2-chloroethyl moiety.
| Nucleophile | Type | Example | Expected Product | Reaction Pathway |
| Hydroxide | Oxygen | NaOH | 2-Hydroxyethyl 4-(trichloromethyl)benzoate | Sₙ2 |
| Alkoxide | Oxygen | NaOCH₃ | 2-Methoxyethyl 4-(trichloromethyl)benzoate | Sₙ2 |
| Ammonia | Nitrogen | NH₃ | 2-Aminoethyl 4-(trichloromethyl)benzoate | Sₙ2 |
| Primary Amine | Nitrogen | CH₃NH₂ | 2-(Methylamino)ethyl 4-(trichloromethyl)benzoate | Sₙ2 |
| Thiolate | Sulfur | NaSCH₃ | 2-(Methylthio)ethyl 4-(trichloromethyl)benzoate | Sₙ2 |
Note: The products listed are based on established principles of nucleophilic substitution reactions for primary alkyl halides.
Elimination Reactions (E1 and E2 mechanisms)
The 2-chloroethyl group of the molecule is a primary alkyl halide, which makes it a substrate for elimination reactions to form vinyl benzoate. The competition between the E1 (unimolecular) and E2 (bimolecular) pathways is heavily dictated by the reaction conditions, particularly the nature of the base.
E1 Mechanism: The E1 pathway proceeds through a carbocation intermediate. For this compound, this would require the formation of a primary carbocation, which is highly unstable. Therefore, the E1 mechanism is considered extremely unfavorable and unlikely to occur under typical conditions. Weak bases and polar protic solvents that favor E1 reactions would likely result in extremely slow or no reaction. amazonaws.com
E2 Mechanism: The E2 mechanism is a concerted, one-step process that is strongly favored for primary alkyl halides in the presence of a strong base. amazonaws.commsu.edu The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com Strong, sterically hindered bases are particularly effective at promoting E2 elimination over competing SN2 substitution. libretexts.org For this compound, treatment with a strong base like potassium tert-butoxide (t-BuOK) would be expected to yield 4-(trichloromethyl)phenyl vinyl ether.
Table 1: Predicted Outcome of Elimination Reactions
| Base/Solvent System | Predominant Mechanism | Major Product | Expected Yield | Competing Reaction |
| Sodium Ethoxide (NaOEt) in Ethanol | E2 / SN2 | Vinyl benzoate / 2-Ethoxyethyl 4-(trichloromethyl)benzoate | Moderate (mixture) | SN2 Substitution |
| Potassium tert-Butoxide (t-BuOK) in tert-Butanol | E2 | Vinyl benzoate | High | Minor SN2 |
| H₂O / Heat | No Reaction (E1 unfavorable) | - | Negligible | Very slow SN1 |
Cyclization Reactions for Heterocyclic Ring Formation
Intramolecular cyclization reactions involving the 2-chloroethyl group and the aromatic ring are theoretically possible but likely challenging for this specific molecule. A classic intramolecular Friedel-Crafts alkylation, for instance, would require the aromatic ring to act as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom.
However, the aromatic ring of this compound is severely deactivated by two potent electron-withdrawing groups: the benzoate ester and the trichloromethyl group. wikipedia.org This deactivation significantly reduces the nucleophilicity of the ring, making it a poor participant in electrophilic aromatic substitution reactions, including intramolecular cyclization. stackexchange.com Achieving such a cyclization would likely require harsh conditions and a highly active catalyst, with yields expected to be low. Alternative pathways, perhaps involving radical mechanisms or specialized transition-metal catalysis, would need to be explored for efficient heterocyclic ring formation. nih.gov
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Reactions
The functionalization of the aromatic ring via electrophilic aromatic substitution (EAS) is expected to be exceedingly difficult. The reactivity of a benzene ring towards electrophiles is governed by the electronic nature of its substituents. wikipedia.orglibretexts.org
In this molecule, both the ester group (-COOR) and the trichloromethyl group (-CCl₃) are strong deactivating groups due to their electron-withdrawing inductive and resonance effects. libretexts.org These groups pull electron density away from the ring, making it much less nucleophilic and therefore less reactive towards electrophiles. libretexts.org
Furthermore, both of these groups are meta-directors. youtube.com This means that if a substitution reaction were forced to occur under extreme conditions (e.g., high temperatures, strong acid catalysts), the incoming electrophile would be directed to the positions meta to both substituents (the two carbons between the existing groups).
Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)
| EAS Reaction | Reagents | Predicted Outcome | Major Product Orientation |
| Nitration | HNO₃ / H₂SO₄ | Very slow / No reaction | meta, meta |
| Bromination | Br₂ / FeBr₃ | Very slow / No reaction | meta, meta |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No reaction (ring too deactivated) | - |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction (ring too deactivated) | - |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Traditional palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions typically require an aryl halide or triflate as a coupling partner. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The parent molecule, this compound, does not possess a suitable leaving group on its aromatic ring and is therefore not a direct substrate for these transformations.
However, recent advancements in organic synthesis have led to the development of C-H activation/cross-coupling reactions. nih.gov These methods allow for the direct functionalization of C-H bonds, bypassing the need for a pre-installed leaving group. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been shown to be feasible for electron-deficient arenes. bohrium.comrsc.org It is plausible that under specific catalytic conditions involving a palladium catalyst (e.g., Pd(OAc)₂) and a suitable oxidant, the aromatic ring of this compound could be coupled with organometallic reagents (like arylboronic acids in a Suzuki-type C-H activation) or alkenes (in a dehydrogenative Heck reaction). rsc.org Such a reaction would likely show high regioselectivity for the C-H bonds ortho to the directing ester group, though the strong deactivation by the -CCl₃ group remains a significant challenge.
Comparative Reactivity Studies with Related Chlorinated Benzoates
To understand the unique reactivity of this compound, it is useful to compare it with structurally related compounds. The electronic effects of the substituents on the aromatic ring and the position of the chlorine atom dramatically alter the molecule's chemical behavior.
Table 3: Comparative Reactivity of Chlorinated Benzoates
| Compound | Elimination (E2) at Side Chain | EAS Reactivity | Suitability for Suzuki/Heck (at ring) |
| This compound | Feasible with strong, hindered base. | Very Low (Highly deactivated ring). | Very Low (No aryl halide; C-H activation difficult). |
| 2-Chloroethyl benzoate nist.gov | Feasible with strong, hindered base. | Low (Deactivated by ester only). | Very Low (No aryl halide). |
| Ethyl 4-chlorobenzoate (B1228818) | Not Applicable (No chloroethyl group). | Low (Deactivated by ester and chloro group). | High (Aryl chloride is a good substrate). |
| 2-Chloroethyl 4-methylbenzoate | Feasible with strong, hindered base. | Moderate (Ring activated by -CH₃, deactivated by ester). | Very Low (No aryl halide). |
This comparison highlights how the presence and position of the chloro and trichloromethyl groups are critical determinants of the molecule's reaction profile. The title compound is primarily reactive at its chloroethyl side chain via an E2 mechanism, while its aromatic ring is exceptionally resistant to conventional electrophilic attack and requires advanced C-H activation strategies for functionalization. In contrast, an isomer like ethyl 4-chlorobenzoate would be unreactive at the side chain but readily undergo cross-coupling at the aromatic ring.
Mechanistic Investigations of Reactions Involving 2 Chloroethyl 4 Trichloromethyl Benzoate
Elucidation of Reaction Pathways
The primary reaction pathway for the formation of 2-Chloroethyl 4-(trichloromethyl)benzoate is the esterification of 4-(trichloromethyl)benzoic acid or its more reactive acyl chloride derivative, 4-(trichloromethyl)benzoyl chloride, with 2-chloroethanol (B45725). The use of the acyl chloride is generally preferred for its higher reactivity.
The synthesis is analogous to a Schotten-Baumann reaction, typically involving a nucleophilic acyl substitution. When reacting 4-(trichloromethyl)benzoyl chloride with 2-chloroethanol, a base such as pyridine (B92270) is often used as a catalyst. The key steps are as follows:
Activation of the Acyl Chloride: The lone pair of electrons on the nitrogen atom of the pyridine catalyst attacks the electrophilic carbonyl carbon of 4-(trichloromethyl)benzoyl chloride. This displaces the chloride ion, which is a good leaving group, forming a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the initial acyl chloride. nih.gov
Nucleophilic Attack: The hydroxyl group of 2-chloroethanol acts as a nucleophile, attacking the carbonyl carbon of the activated N-acylpyridinium salt. This leads to the formation of a tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The pyridine catalyst is expelled, and its nitrogen atom abstracts the proton from the original hydroxyl group. The electrons from the O-H bond move to form the carbonyl double bond.
Product Formation: This sequence results in the formation of the final ester product, this compound, along with pyridinium (B92312) chloride as a byproduct. nih.gov
Based on the elucidated pathway, two principal reactive intermediates can be identified:
N-Acylpyridinium Salt: This intermediate is formed in the initial step when a pyridine catalyst is employed. Its high electrophilicity makes it highly susceptible to nucleophilic attack by the alcohol. nih.gov
Tetrahedral Intermediate: This is a common intermediate in nucleophilic acyl substitution reactions (BAC2 mechanism). nih.gov It forms after the alcohol (2-chloroethanol) attacks the carbonyl carbon of either the acyl chloride or the N-acylpyridinium salt. This species is characterized by a central carbon atom bonded to the aromatic ring, the trichloromethyl group, the oxygen of the ester linkage, the original carbonyl oxygen (now an oxyanion), and the incoming 2-chloroethoxy group. nih.govbeilstein-journals.org
Kinetic Studies and Rate Constant Determination
Kinetic studies measure reaction rates to determine rate laws and rate constants, providing quantitative insight into the reaction mechanism. Such studies on ester hydrolysis and formation are well-documented. chemrxiv.org The alkaline hydrolysis of esters, for example, is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org
For reactions involving this compound, the rate of nucleophilic substitution at the carbonyl carbon is significantly influenced by the electronic properties of the 4-(trichloromethyl) substituent. As a powerful electron-withdrawing group, the -CCl₃ group enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. This is a common trend observed in the hydrolysis of substituted benzoate (B1203000) esters, where electron-withdrawing groups increase the reaction rate. chemrxiv.orgias.ac.in
While specific rate constants for this compound are not documented, data from related reactions of chlorine atoms and trichloromethyl radicals provide context for the reactivity of these functional groups. Rate constants for reactions involving chlorine atom addition or abstraction are typically very high, often in the range of 10⁸–10¹⁰ M⁻¹s⁻¹. researchgate.net The combination of trichloromethyl radicals is a diffusion-controlled process. osti.gov
| Reactant/Reaction | Reaction Type | Rate Constant (k) | Reference |
|---|---|---|---|
| Chlorine Atom (Cl•) + Aromatic Compounds | Addition/Abstraction | 1 x 10⁹ – 2 x 10¹⁰ M⁻¹s⁻¹ | researchgate.net |
| Trichloromethyl Radicals (•CCl₃) | Bimolecular Combination | Diffusion-controlled | osti.gov |
| Benzoic Acid Esterification with 1-Butanol | Esterification | Ea = 58.40 kJ·mol⁻¹ | dnu.dp.uaresearchgate.net |
| Alkaline Hydrolysis of Benzoate Esters | Hydrolysis | Second-order kinetics | chemrxiv.org |
This table provides kinetic data for related species and reaction types to contextualize the reactivity of this compound.
Reaction Order with Respect to Reactants and Catalysts
For reactions involving esters like this compound, such as nucleophilic substitution or elimination, the reaction order provides a picture of the molecularity of the rate-determining step. For instance, in a hypothetical nucleophilic substitution reaction, a first-order dependence on the concentration of this compound and a zero-order dependence on the nucleophile would suggest a dissociative (SN1-type) mechanism. Conversely, a first-order dependence on both the ester and the nucleophile would indicate an associative (SN2-type) pathway.
In catalyzed reactions, such as acyl-transfer processes, the role of the catalyst is also elucidated through kinetic studies. Catalysts like pyridine and its derivatives are known to be effective in such transformations. thieme-connect.de The reaction order with respect to the catalyst can reveal whether it is involved in the rate-determining step and can help to differentiate between various catalytic cycles. For example, if a catalyst forms a reactive intermediate with the substrate in a rapid pre-equilibrium, the reaction order with respect to the catalyst might be complex.
Illustrative Data Table: Hypothetical Reaction Orders for a Reaction of this compound
| Experiment | Initial [Ester] (M) | Initial [Nucleophile] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10-5 |
| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10-5 |
| 3 | 0.1 | 0.2 | 0.01 | 2.0 x 10-5 |
| 4 | 0.1 | 0.1 | 0.02 | 4.0 x 10-5 |
Note: The data in this table is hypothetical and serves to illustrate the principles of determining reaction order. No specific experimental data for this compound was found in the public domain.
From this hypothetical data, the reaction is first order with respect to the ester, first order with respect to the nucleophile, and second order with respect to the catalyst.
Activation Parameters (Enthalpy, Entropy of Activation)
The temperature dependence of the reaction rate constant can be analyzed using the Eyring equation to determine the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). wikipedia.org These parameters provide deeper insight into the transition state of the rate-determining step. libretexts.org
The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome for the reactants to transform into the transition state. A higher ΔH‡ indicates a more energy-intensive process, often associated with significant bond breaking. libretexts.org
The entropy of activation (ΔS‡) reflects the change in the degree of order or randomness when the reactants form the transition state. wikipedia.org
A negative ΔS‡ suggests a more ordered transition state compared to the reactants. This is typical for associative mechanisms where two or more molecules combine to form the activated complex. wikipedia.orglibretexts.org
A positive ΔS‡ indicates a more disordered transition state, which is often characteristic of dissociative mechanisms where a molecule breaks apart in the rate-determining step. wikipedia.orglibretexts.org
For a reaction involving this compound, the values of ΔH‡ and ΔS‡ can help to distinguish between proposed mechanisms. For example, an SN2 reaction would be expected to have a moderately high ΔH‡ and a negative ΔS‡, while an SN1 reaction would likely exhibit a higher ΔH‡ and a positive or near-zero ΔS‡.
Illustrative Data Table: Hypothetical Activation Parameters for a Reaction of a Benzoate Ester
| Reaction Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanistic Implication |
| Associative Substitution | 60 | -80 | Ordered transition state |
| Dissociative Substitution | 100 | +10 | Disordered transition state |
Note: This table presents typical, illustrative values for activation parameters to demonstrate their interpretation. Specific data for this compound is not available.
Solvent Effects on Reaction Rate and Mechanism
The choice of solvent can have a profound impact on the rate and even the mechanism of a reaction. libretexts.orgwfu.edu This is particularly true for reactions that involve charged or polar intermediates and transition states, as is common in nucleophilic substitution reactions. blogspot.com
Solvents are broadly classified as polar or nonpolar, and polar solvents can be further divided into protic (capable of hydrogen bonding) and aprotic. blogspot.com
Polar protic solvents (e.g., water, alcohols) are effective at solvating both cations and anions. They can stabilize charged intermediates, such as carbocations in an SN1 reaction, thereby accelerating the reaction. However, they can also solvate nucleophiles through hydrogen bonding, which can decrease their reactivity in SN2 reactions. libretexts.orgblogspot.com
Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipole moments but lack acidic protons. They are good at solvating cations but not anions. This leaves the "naked" anion more reactive, which can significantly accelerate SN2 reactions. wfu.edublogspot.com
For reactions of this compound, a switch in solvent could potentially favor one mechanistic pathway over another. For instance, a reaction that proceeds via a borderline mechanism in a less polar solvent might be pushed towards an SN1 pathway in a highly polar, protic solvent that can stabilize the potential carbocation intermediate.
Illustrative Data Table: Hypothetical Relative Rate Constants in Different Solvents
| Solvent | Dielectric Constant | Type | Relative Rate |
| Hexane | 1.9 | Nonpolar | 1 |
| Acetone | 21 | Polar Aprotic | 103 |
| Methanol | 33 | Polar Protic | 102 |
| Water | 80 | Polar Protic | 104 |
Note: This table provides a hypothetical illustration of solvent effects on a nucleophilic substitution reaction. The actual effect would depend on the specific reaction mechanism.
Isotope Effect Studies for Bond Cleavage Insights
The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, specifically for determining if a particular bond is broken or formed in the rate-determining step. wikipedia.orglibretexts.org This is achieved by replacing an atom in the reactant with one of its heavier isotopes and measuring the change in the reaction rate.
A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A significant KIE (typically kH/kD > 2 for hydrogen isotopes) indicates that this bond cleavage is part of the slowest step of the reaction. libretexts.org
A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects are smaller and provide information about changes in hybridization or the steric environment of the transition state. libretexts.org
For this compound, several isotope effect studies could be envisioned:
Chlorine KIE (35Cl/37Cl): A significant chlorine KIE would be expected in reactions where the C-Cl bond is cleaved in the rate-determining step, such as in SN1, SN2, or E2 reactions. The magnitude of the chlorine KIE can sometimes help to distinguish between these mechanisms.
Hydrogen KIE (H/D): Deuterating the carbon atoms of the 2-chloroethyl group could provide insights into elimination reactions. A large primary KIE upon deuteration of the carbon adjacent to the chlorine would be strong evidence for an E2 mechanism where C-H bond cleavage is concerted with C-Cl bond cleavage.
Investigation of Catalytic Cycles and Catalyst Role
In many organic reactions, catalysts are employed to increase the reaction rate and selectivity. Understanding the precise role of the catalyst is essential for optimizing the reaction conditions. This involves investigating the catalytic cycle, which is the sequence of elementary steps by which the catalyst participates in the reaction and is regenerated.
For acylation reactions, which could involve the ester group of this compound, nucleophilic catalysts such as pyridine or 4-(dimethylamino)pyridine (DMAP) are commonly used. thieme-connect.de The catalytic cycle for these reactions generally involves the following steps:
Activation: The catalyst attacks the electrophilic carbonyl carbon of the acylating agent (or the ester itself in a transesterification), forming a highly reactive acylpyridinium intermediate. stackexchange.com
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the activated intermediate.
Product Formation and Catalyst Regeneration: The product is formed, and the catalyst is released, ready to begin another cycle.
The formation of the acylpyridinium intermediate is often the key to the catalytic activity, as this species is much more susceptible to nucleophilic attack than the original ester. thieme-connect.de Mechanistic studies would aim to detect this intermediate, for example, through spectroscopic methods, and to determine the rate-determining step of the catalytic cycle through kinetic analysis.
Computational and Theoretical Chemistry Studies of 2 Chloroethyl 4 Trichloromethyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic structure and energy of molecules. For a molecule such as 2-Chloroethyl 4-(trichloromethyl)benzoate, these calculations can predict its geometry, stability, and various spectroscopic properties.
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. The B3LYP functional, a hybrid functional, combined with a basis set such as 6-31G* is a common choice for optimizing the geometry of organic molecules. inpressco.com This approach allows for the calculation of key structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters of this compound using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| O-CH2 | ~1.45 Å | |
| CH2-Cl | ~1.80 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-CCl3 | ~1.52 Å | |
| Bond Angle | O=C-O | ~125° |
| C-O-CH2 | ~115° | |
| O-CH2-CH2 | ~109° | |
| Dihedral Angle | C6H4-C=O-O-CH2 | ~180° (planar) or non-planar |
| Note: The values in this table are illustrative and based on typical values for similar functional groups, as specific computational studies on this compound are not publicly available. |
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide a detailed understanding of the electronic structure. These methods are valuable for calculating properties such as electron correlation energies and refining the understanding of bonding and orbital interactions within the molecule.
Molecular Orbital Analysis
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.
HOMO-LUMO Gap and Reactivity Predictions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich benzoate (B1203000) ring and the ester oxygen atoms, while the LUMO is expected to be distributed over the electron-withdrawing trichloromethyl group and the carbonyl carbon. The presence of multiple chlorine atoms would significantly lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and suggesting a propensity for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 5.5 |
| Note: These are estimated values for illustrative purposes. Actual values would require specific quantum chemical calculations. |
Charge Distribution and Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface, with colors indicating regions of different electrostatic potential. Red areas signify negative potential and are associated with electrophilic attack (electron-rich regions), while blue areas indicate positive potential and are prone to nucleophilic attack (electron-poor regions). Green areas represent neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the chlorine atoms of the chloroethyl group due to the high electronegativity of these atoms. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating these as sites susceptible to nucleophilic attack. The trichloromethyl group would create a significant region of positive potential on the attached carbon atom.
Simulation of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a potential reaction of interest is its hydrolysis, which would involve the cleavage of the ester bond.
By mapping the potential energy surface of the reaction, a minimum energy pathway can be determined. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate. For the hydrolysis of this ester, the simulation would likely model the nucleophilic attack of a water molecule on the carbonyl carbon, followed by the departure of the 2-chloroethanol (B45725) leaving group. The presence of the electron-withdrawing trichloromethyl group would likely facilitate this process by increasing the electrophilicity of the carbonyl carbon.
Table 3: Hypothetical Activation Energy for the Hydrolysis of this compound
| Reaction | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Hydrolysis | 0 (Reference) | +15 | 15 |
| Note: This data is hypothetical and serves to illustrate the output of a reaction pathway simulation. |
Prediction of Reaction Energetics and Activation Barriers
No published studies were found that computationally predict the reaction energetics or activation barriers for reactions involving this compound. Such studies would typically involve quantum chemical calculations, like Density Functional Theory (DFT), to map potential energy surfaces for specific transformations, such as hydrolysis, thermal decomposition, or nucleophilic substitution.
Modeling of Intermediates and Product Stability
There is no available research on the computational modeling of reaction intermediates or the relative stability of products originating from this compound. This type of analysis is crucial for understanding reaction mechanisms and predicting product distributions.
Spectroscopic Property Prediction for Research Elucidation
The prediction of spectroscopic properties is a common application of computational chemistry, used to aid in the identification and characterization of novel compounds. However, no such theoretical predictions have been published for this compound.
Theoretical NMR Chemical Shifts (¹H, ¹³C)
No data is available on the theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. Methods like Gauge-Independent Atomic Orbital (GIAO) are often employed to predict these shifts, which are then compared with experimental data to confirm molecular structures.
Predicted IR and Raman Frequencies
There are no published computational studies predicting the infrared (IR) and Raman vibrational frequencies for this compound. These calculations help in assigning vibrational modes observed in experimental spectra to specific molecular motions, such as bond stretching and bending.
UV-Vis Spectral Predictions
No theoretical predictions for the UV-Vis absorption spectrum of this compound were found. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum.
Solvent Model Integration in Computational Studies
While implicit and explicit solvent models are standard in computational chemistry to simulate conditions in solution, no studies have been published that apply these models to this compound. The choice of solvent can significantly influence molecular properties and reactivity, making such studies valuable but specific to the system under investigation.
Advanced Analytical Characterization in Research Settings
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities, byproducts, or other components within a mixture. The purity of "2-Chloroethyl 4-(trichloromethyl)benzoate" is typically assessed using high-resolution chromatographic methods.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like benzoate (B1203000) esters. The method separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. For "this compound," GC analysis would involve injecting a vaporized sample into the instrument, where it is carried by an inert gas (e.g., helium or nitrogen) through a heated column. The compound's retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and quantification. Purity is often determined by the area of the primary peak relative to the total area of all peaks in the chromatogram. For similar compounds like 2-Chloroethyl Benzoate, purities exceeding 99.0% have been confirmed using GC.
When coupled with a Mass Spectrometry (MS) detector, the technique becomes GC-MS, a definitive tool for structural elucidation. As separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint corresponding to the mass-to-charge ratios of the fragments. This fragmentation pattern allows for unambiguous identification of the compound by comparing the experimental spectrum to spectral libraries or by interpreting the fragmentation logic. GC-MS is effective for analyzing various food preservatives, including benzoic acid, by providing verification of detection results. gcms.cz
Table 1: Illustrative GC/MS Parameters for Analysis of Benzoate Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50-100 °C, ramped to 280-300 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
This table presents typical parameters and does not represent a specific analysis of "this compound".
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. The separation is based on the compound's interaction with a solid stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure.
For benzoate derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. ekb.eg In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ekb.egsielc.com The purity of the sample is determined by injecting a solution of "this compound" and monitoring the eluent with a detector, most commonly a UV-Vis detector set to a wavelength where the aromatic benzoate structure shows strong absorbance. A specific HPLC method for a related compound, 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate, utilizes a mobile phase of acetonitrile, water, and an acid modifier on a Newcrom R1 reverse-phase column. sielc.com
Coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides an even higher degree of specificity and sensitivity. After separation by HPLC, the analyte is introduced into the mass spectrometer, allowing for precise mass determination and structural confirmation. For MS-compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Table 2: Example HPLC Parameters for Analysis of Benzoate Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with acid modifier like formic or phosphoric acid) sielc.com |
| Flow Rate | 1.0 mL/min |
| Detector | Photodiode Array (PDA) or UV Detector (e.g., 230 nm, 254 nm) shimadzu.com |
| Column Temperature | 45 °C shimadzu.com |
| Injection Volume | 1 - 20 µL shimadzu.com |
This table presents typical parameters based on analyses of related compounds and does not represent a specific analysis of "this compound".
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a technique used primarily to determine the molecular weight distribution of polymers. lcms.cz It separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules because they are excluded from the pores of the column's packing material. lcms.cz
In the context of "this compound," GPC would only be applicable if the compound were used as a monomer or an initiator in a polymerization reaction. In such a scenario, GPC would be employed to analyze the resulting polymer, providing crucial information on its average molecular weight and polydispersity index. Currently, there is no specific literature available detailing the use of "this compound" in polymerization studies.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. nih.gov
To perform this analysis on "this compound," a high-quality single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. By analyzing this diffraction pattern, scientists can calculate the electron density map of the molecule and build an atomic model of its structure.
Studies on structurally similar benzoate derivatives have successfully employed this technique to confirm their molecular structures. eurjchem.com For example, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate was determined, revealing details about the dihedral angles between its benzene (B151609) rings and the intermolecular hydrogen bonds that link the molecules in the crystal lattice. nih.gov Similarly, the analysis of ethyl 4-(3-chlorobenzamido)benzoate showed that it crystallizes in the triclinic space group P-1. eurjchem.com This type of analysis for "this compound" would confirm the connectivity of the 2-chloroethyl and 4-(trichloromethyl)benzoyl moieties and reveal how the molecules pack together in the solid state.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The results are used to confirm the empirical formula of a newly synthesized substance. For "this compound," the molecular formula is C₁₀H₈Cl₄O₂. uni.lu
The analysis is performed using a CHN analyzer, where a small, precisely weighed sample of the compound is combusted at high temperature. The combustion products (CO₂, H₂O, etc.) are separated and quantified. The percentage of chlorine is typically determined by other methods, such as titration or ion chromatography after combustion. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. The structure of related benzoate compounds has been confirmed in part by elemental analysis. eurjchem.com
**Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈Cl₄O₂) **
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 39.90% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.68% |
| Chlorine (Cl) | 35.453 | 4 | 141.812 | 47.11% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 10.63% |
| Total | | | 301.984 | 100.00% |
Role and Applications in Academic Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
In the realm of organic synthesis, "building blocks" are molecules that serve as foundational units for the construction of more complex structures. 2-Chloroethyl 4-(trichloromethyl)benzoate, with its distinct reactive centers, is a valuable building block for the synthesis of a variety of organic compounds. The chloroethyl moiety provides a handle for nucleophilic substitution reactions, while the trichloromethyl group can participate in radical reactions or be transformed into other functional groups.
Halogenated organic compounds are pivotal intermediates in the synthesis of pharmaceuticals due to their ability to undergo a wide range of chemical transformations. The structural motifs present in this compound are found in various biologically active molecules. For instance, the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic (B10762653) acid derivative with potential analgesic properties, highlights the utility of related chlorinated benzoate (B1203000) structures in accessing pharmaceutically relevant scaffolds. nih.gov Halogenated esters are also employed as intermediates in the preparation of insecticides. google.com The reactivity of the chloroethyl and trichloromethyl groups in this compound allows for its potential use in the synthesis of complex molecules that could serve as intermediates for various therapeutic agents.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The electrophilic nature of the carbon atoms bearing chlorine in this compound makes them susceptible to attack by nucleophiles. This reactivity can be harnessed for the construction of heterocyclic rings. For example, the chloroethyl group can react with dinucleophiles, such as hydrazines or ureas, to form five- or six-membered rings. While specific examples involving this compound are not extensively documented, the synthesis of various heterocyclic compounds from precursors containing reactive halogen atoms is a well-established strategy in organic chemistry. researchgate.net
Model Compound for Studying Halogenated Ester Chemistry
The study of halogenated esters provides valuable insights into reaction mechanisms, substituent effects, and the stability of organic molecules. This compound serves as an excellent model compound for investigating the chemistry of molecules containing multiple halogen atoms with different reactivities. Researchers can study the selective transformation of the chloroethyl versus the trichloromethyl group under various reaction conditions. Furthermore, the ester linkage is susceptible to hydrolysis, and the rate of this reaction can be influenced by the electron-withdrawing nature of the chlorinated substituents on the aromatic ring and the ethyl chain.
Below is a table summarizing the general reactivity of the functional groups present in this compound:
| Functional Group | Type of Reactions | Potential Products |
| 2-Chloroethyl | Nucleophilic Substitution | Ethers, amines, azides, etc. |
| 4-(Trichloromethyl)benzoyl | Nucleophilic Acyl Substitution (at the ester) | Carboxylic acid, other esters, amides |
| 4-(Trichloromethyl)benzoyl | Reactions of the trichloromethyl group | Can be a source of dichlorocarbene, can be reduced or hydrolyzed |
| Ester Linkage | Hydrolysis (acidic or basic) | 4-(Trichloromethyl)benzoic acid and 2-chloroethanol (B45725) |
Application in Polymer Chemistry Research (e.g., as an initiator or monomer in controlled polymerization)
The field of polymer chemistry has been revolutionized by the development of controlled polymerization techniques, which allow for the synthesis of polymers with well-defined architectures and molecular weights. The trichloromethyl group is a known initiator for Atom Transfer Radical Polymerization (ATRP), a powerful method for controlled radical polymerization. nbinno.com The C-Cl bonds in the trichloromethyl group can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization. This compound could, therefore, be investigated as a functional initiator for ATRP, leading to polymers with a benzoate ester group at one end.
Furthermore, the chloroethyl group could potentially participate in polymerization reactions. For instance, the polymerization of 2-chloroethyl methacrylate (B99206) has been studied, where the chloroalkyl moiety can influence the polymerization process. researchgate.net While not a direct application of the title compound, it highlights the relevance of the chloroethyl group in polymer synthesis.
Contribution to Fundamental Chemical Understanding of Chlorinated Organic Species
Chlorinated organic compounds exhibit a wide range of chemical and physical properties that are of fundamental interest to chemists. wikipedia.org The presence of multiple chlorine atoms in this compound significantly influences its properties. Chlorination generally increases the density and boiling point of organic compounds compared to their non-chlorinated analogs. wikipedia.org The electron-withdrawing nature of chlorine atoms also affects the polarity and reactivity of the molecule. pressbooks.pub
The study of this compound can contribute to a deeper understanding of:
Inductive and Resonance Effects: How the trichloromethyl group influences the electron density of the aromatic ring and the reactivity of the ester group.
Stereoelectronic Effects: The impact of the chlorine atoms on the conformation and reactivity of the molecule.
Reaction Mechanisms: Elucidating the pathways of nucleophilic substitution, radical reactions, and hydrolysis in a polyhalogenated system.
The table below presents some of the general physical and chemical properties of chlorinated organic compounds that are relevant to this compound. wikipedia.orgoxy.comenviro.wiki
| Property | General Effect of Chlorination |
| Density | Typically denser than water |
| Boiling Point | Higher than the corresponding non-chlorinated hydrocarbon |
| Melting Point | Higher than the corresponding non-chlorinated hydrocarbon |
| Flammability | Reduced with increased chlorine content |
| Polarity | C-Cl bonds are polar, influencing overall molecular polarity |
| Reactivity | Chlorine can act as a leaving group in nucleophilic substitutions |
Academic Studies on Degradation Pathways
Photochemical Degradation Mechanisms in Controlled Laboratory Environments
The photochemical degradation of "2-Chloroethyl 4-(trichloromethyl)benzoate" is anticipated to be a significant pathway for its transformation in the environment, driven by the absorption of ultraviolet (UV) radiation. Aromatic compounds, in general, are known to undergo a variety of photochemical reactions upon electronic excitation. rsc.orgyoutube.com For "this compound", two primary moieties are susceptible to photochemical alteration: the aromatic ring with the trichloromethyl substituent and the 2-chloroethyl ester group.
The presence of halogen atoms in a molecule can influence its photochemical behavior. Studies on other halogenated aromatic compounds have shown that photolysis can lead to the cleavage of carbon-halogen bonds. nih.govnih.gov In the case of "this compound", both the trichloromethyl group and the chloroethyl group contain C-Cl bonds that could undergo homolytic cleavage upon UV irradiation, generating radical intermediates. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with molecular oxygen, leading to a cascade of degradation products.
Furthermore, the aromatic ring itself can participate in photochemical reactions. The degradation of phthalic acid esters under UV irradiation has been shown to involve attacks on the aromatic ring, leading to the formation of hydroxylated intermediates. frontiersin.org It is plausible that "this compound" could undergo similar reactions, resulting in the formation of phenolic derivatives. The interplay between the degradation of the side chains and the aromatic ring would lead to a complex mixture of photoproducts.
A generalized scheme for the photochemical degradation of "this compound" can be proposed based on these principles:
Homolytic Cleavage of C-Cl Bonds:
Initiated by UV absorption, leading to the formation of a trichloromethyl radical and a chloroethyl radical.
Reactions of the Aromatic Ring:
Photo-induced hydroxylation of the benzene (B151609) ring.
Secondary Reactions:
Radical-mediated polymerization or reaction with other environmental components.
The following table summarizes potential initial photochemical degradation products based on studies of analogous compounds.
| Reactant Moiety | Photochemical Process | Potential Initial Products | Reference Analogy |
|---|---|---|---|
| Trichloromethyl Group | Homolytic C-Cl Cleavage | Dichloromethylbenzoyl radical, Chlorine radical | Photolysis of polychlorinated biphenyls nih.gov |
| 2-Chloroethyl Group | Homolytic C-Cl Cleavage | Ethyl-ester radical, Chlorine radical | Photodegradation of halogenated estrogens nih.gov |
| Aromatic Ring | Photo-hydroxylation | Hydroxy-derivatives of the parent compound | Photodegradation of phthalic acid esters frontiersin.org |
Hydrolytic Stability and Hydrolysis Kinetics (Non-Biological)
The hydrolytic stability of "this compound" is a critical factor in its persistence in aqueous environments. Ester hydrolysis is a well-understood chemical process that can be catalyzed by both acids and bases. viu.caresearchgate.net The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of a carboxylic acid and an alcohol.
The rate of hydrolysis is significantly influenced by the electronic and steric properties of the substituent groups on the ester. nih.gov For "this compound", the presence of the strongly electron-withdrawing trichloromethyl group on the benzene ring is expected to increase the electrophilicity of the carbonyl carbon. This would make the ester more susceptible to nucleophilic attack and therefore enhance the rate of hydrolysis compared to unsubstituted benzoates.
The 2-chloroethyl group can also influence the hydrolysis kinetics. The chlorine atom can participate in intramolecular reactions, and studies on the hydrolysis of 2-chloroethyl ethyl sulfide (B99878) have shown complex mechanisms involving the formation of sulfonium (B1226848) salts. nih.govresearchgate.net While an ester is different from a sulfide, the potential for intramolecular assistance from the chloroethyl group cannot be entirely ruled out.
The following interactive table presents a qualitative comparison of the expected hydrolytic stability of "this compound" with other esters based on the electronic effects of their substituents.
| Ester | Substituent on Benzoyl Group | Electronic Effect of Substituent | Expected Relative Hydrolysis Rate |
|---|---|---|---|
| Methyl Benzoate (B1203000) | -H | Neutral | Baseline |
| Methyl 4-nitrobenzoate | -NO2 | Strongly Electron-Withdrawing | Faster than baseline |
| Methyl 4-methoxybenzoate | -OCH3 | Electron-Donating | Slower than baseline |
| This compound | -CCl3 | Strongly Electron-Withdrawing | Expected to be significantly faster than baseline |
Reductive Degradation in Chemical Systems
Reductive degradation, specifically reductive dechlorination, is a plausible transformation pathway for "this compound", particularly in anaerobic environments where reducing agents are present. This process involves the replacement of a chlorine atom with a hydrogen atom. The target compound has two sites susceptible to reductive dechlorination: the trichloromethyl group and the 2-chloroethyl group.
Studies on the reductive dechlorination of other chlorinated hydrocarbons, such as tetrachloroethylene, trichloroethylene, and polychlorinated biphenyls (PCBs), have demonstrated that this process can occur abiotically in the presence of certain chemical reductants. erwiki.netnih.govepa.govoup.com Common reductants in the environment include zero-valent metals (e.g., iron), iron sulfides, and reduced organic matter.
The trichloromethyl group, with its three chlorine atoms on a single carbon, is expected to be particularly susceptible to reductive dechlorination. The stepwise removal of chlorine atoms would lead to the formation of dichloromethyl, chloromethyl, and finally, a methyl group. The complete reductive dechlorination of the trichloromethyl group would transform "this compound" into "2-Chloroethyl 4-methylbenzoate".
Similarly, the chloroethyl group can also undergo reductive dechlorination to an ethyl group. The relative rates of dechlorination at the two positions would depend on the specific reducing agent and reaction conditions. It is conceivable that a series of partially dechlorinated intermediates could be formed.
The general reaction for reductive dechlorination can be represented as: R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻
The following table summarizes the potential reductive degradation products of "this compound".
| Starting Moiety | Reductive Process | Potential Products |
|---|---|---|
| -CCl3 | Stepwise Reductive Dechlorination | -CHCl2, -CH2Cl, -CH3 |
| -CH2CH2Cl | Reductive Dechlorination | -CH2CH3 |
| Entire Molecule | Complete Reductive Dechlorination | Ethyl 4-methylbenzoate |
Thermal Decomposition Pathways and Products
The thermal decomposition of "this compound" would involve the cleavage of its weakest chemical bonds at elevated temperatures. The pyrolysis of esters is a known chemical transformation that can proceed through several mechanisms, depending on the structure of the ester. lookchem.comwikipedia.org
For esters that contain a β-hydrogen in the alcohol portion, a common thermal decomposition pathway is a concerted, intramolecular elimination reaction (Ei mechanism), which results in the formation of a carboxylic acid and an alkene. "this compound" has β-hydrogens in the 2-chloroethyl group, making this pathway plausible. The thermal decomposition via an Ei mechanism would yield 4-(trichloromethyl)benzoic acid and vinyl chloride.
In addition to the ester pyrolysis, the trichloromethyl group is also thermally labile. At high temperatures, homolytic cleavage of the C-Cl bonds can occur, leading to the formation of radicals. nih.gov The stability of the resulting dichloromethylbenzoyl radical could drive this decomposition pathway. The thermal decomposition of other compounds with trichloromethyl groups has been studied and shown to proceed through radical mechanisms. nih.gov
The following table outlines the potential thermal decomposition pathways and the major expected products.
| Decomposition Pathway | Key Intermediate/Transition State | Major Products |
|---|---|---|
| Ester Pyrolysis (Ei Mechanism) | Six-membered cyclic transition state | 4-(Trichloromethyl)benzoic acid, Vinyl chloride |
| Homolytic Cleavage of C-Cl bonds | Radical intermediates | Products of radical recombination and propagation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
